1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one
Overview
Description
“1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one” is a chemical compound with the formula C12H17BO2 . It is also known as phenylboronic acid pinacol ester . This compound is typically a colorless oily substance at room temperature and is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Physical and Chemical Properties Analysis
The compound has a predicted density of 0.99±0.1 g/cm3 . It has a melting point of 27-31°C (lit.) and a boiling point of 130°C/20mmHg (lit.) . The compound is insoluble in water .Scientific Research Applications
Synthesis and Structural Analysis
A significant application involves the synthesis of boric acid ester intermediates with benzene rings, showcasing a method for obtaining compounds through substitution reactions. These compounds have their structures confirmed by various spectroscopic techniques (FTIR, 1H and 13C NMR, and mass spectrometry) and single crystal X-ray diffraction. Conformational analysis using density functional theory (DFT) validates the molecular structures, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Another study focuses on the synthesis and molecular structure of a related compound, emphasizing the role of rhodium-catalyzed hydroboration in characterizing the compound through X-ray diffraction. This research highlights the lack of significant interactions with the Lewis acidic boron atom, furthering our understanding of such molecular frameworks (Coombs et al., 2006).
Physicochemical and Biological Properties
Research extends into the preparation of boronated phosphonium salts containing various phenyl and carborane units. These compounds were characterized comprehensively and investigated for their cytotoxicities and boron uptake in vitro. This study illuminates the potential medical applications of these compounds, particularly in delivering boron for boron neutron capture therapy (Morrison et al., 2010).
Material Science Applications
In the realm of material science, the compound's derivatives have been used to synthesize enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. This innovative approach has implications for creating stable nanoparticles with high fluorescence emission, potentially useful in various optical and electronic applications (Fischer et al., 2013).
Detection and Sensing
The compound has also found application in the design of highly sensitive hydrogen peroxide vapor detection systems. By synthesizing and examining Schiff base substituent-triggered efficient deboration reactions, researchers have developed organic thin-film fluorescence probes that offer fast response and high sensitivity, crucial for detecting peroxide-based explosives (Fu et al., 2016).
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound is used in various chemical reactions. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the compound is stable and soluble in organic solvents such as chloroform, ether, and dichloromethane .
Result of Action
The result of the compound’s action is the formation of new organic compounds through various chemical reactions. For example, it can form pinacol benzyl boronate when used for borylation at the benzylic C-H bond of alkylbenzenes .
Action Environment
The compound is stable and insoluble in water, but it may hydrolyze in a humid environment . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity and the presence of other organic solvents . It should be stored in a sealed, dry, and cool place .
Properties
IUPAC Name |
1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-13(17)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHJZVSXUHDDIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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